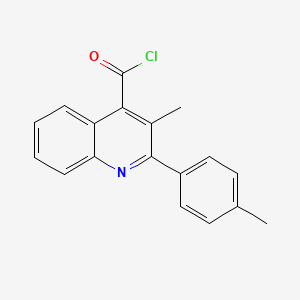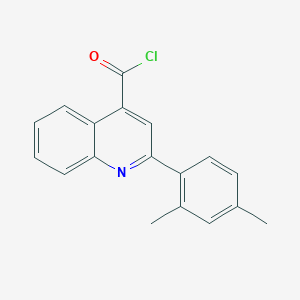
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride
描述
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C17H11Cl2NO2 and a molecular weight of 332.19 .
Synthesis Analysis
The synthesis of quinoline compounds has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride is defined by its molecular formula, C17H11Cl2NO2 . Unfortunately, the specific structural details or a visual representation of the molecule was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride are not detailed in the search results. The molecular formula is C17H11Cl2NO2 and the molecular weight is 332.19 , but further properties such as melting point, boiling point, solubility, etc., are not provided.科学研究应用
Chemical Synthesis and Transformations
Research has demonstrated the potential of various quinoline derivatives in chemical synthesis, showcasing their applicability in generating novel compounds with significant chemical and biological activities. In a study by Stringer et al. (1985), the treatment of certain 1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride under reflux conditions led to novel ring transformations, producing compounds with potential applications in medicinal chemistry and organic synthesis (Stringer et al., 1985). This work highlights the versatility of quinoline derivatives in facilitating complex chemical transformations.
Antimicrobial and Antitumor Activities
Quinoline derivatives have been explored for their antimicrobial and antitumor properties. Patel et al. (2005) synthesized copolymers from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate, showing significant antimicrobial activity against various bacteria, fungi, and yeast. This suggests the potential of quinoline derivatives in developing new antimicrobial agents (Patel et al., 2005). Additionally, Lam et al. (2016) investigated the antiangiogenic activity of 2-Formyl-8-hydroxy-quinolinium chloride, demonstrating its potential in inhibiting the growth of human umbilical vein endothelial cells and its strong antiangiogenic activity in a hepatocarcinogenesis model, suggesting its applicability in antitumor therapy (Lam et al., 2016).
Corrosion Inhibition
The study by Singh et al. (2016) on quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium highlights another application of quinoline compounds. The derivatives exhibited significant inhibition efficiency, suggesting their potential in industrial applications to protect metals from corrosion (Singh et al., 2016).
属性
IUPAC Name |
8-chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-15-8-3-2-5-11(15)14-9-12(17(19)21)10-6-4-7-13(18)16(10)20-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIMJJMKENHSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




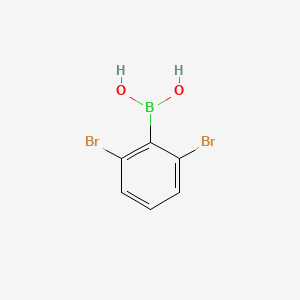


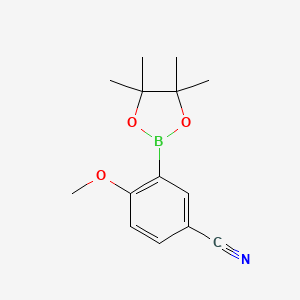
![5-[(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B1420539.png)
![Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate](/img/structure/B1420540.png)
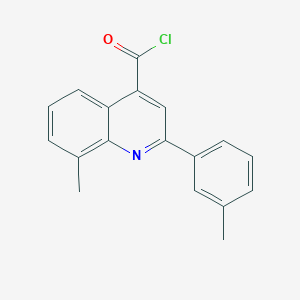
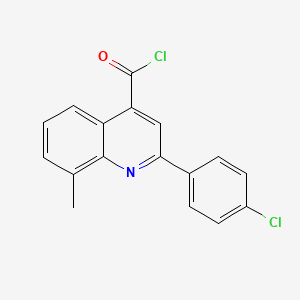
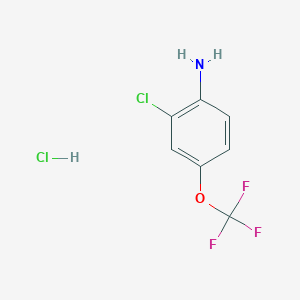
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}acetamide](/img/structure/B1420545.png)

